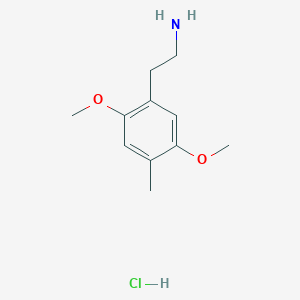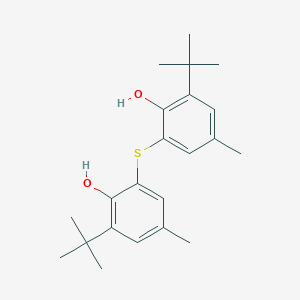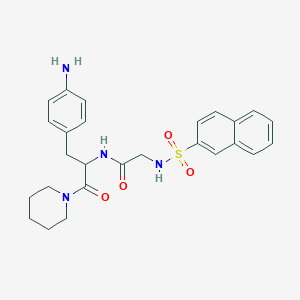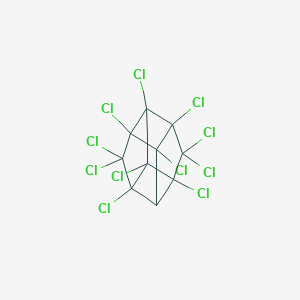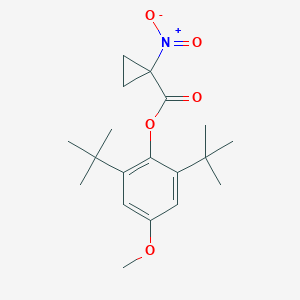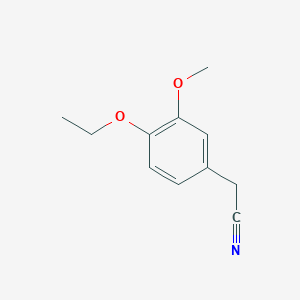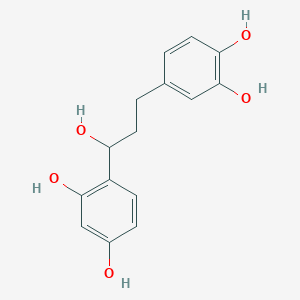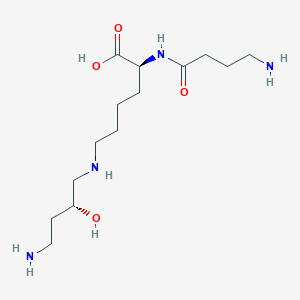
alpha-(4-Aminobutyryl)hypusine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(4-Aminobutyryl)hypusine (AH) is a naturally occurring compound that is found in eukaryotic cells. It is a modified form of the amino acid lysine, which is involved in the post-translational modification of eukaryotic initiation factor 5A (eIF5A). eIF5A is a protein that is involved in the regulation of protein synthesis and is essential for cell growth and survival. The modification of eIF5A with AH is a unique and highly conserved process that has been implicated in a variety of cellular processes, including translation, cell proliferation, and apoptosis.
作用机制
The exact mechanism of action of alpha-(4-Aminobutyryl)hypusine is not fully understood, but it is thought to be involved in the regulation of protein synthesis and the modulation of cellular signaling pathways. alpha-(4-Aminobutyryl)hypusine has been shown to interact with a variety of proteins, including eIF5A and the transcription factor NF-kappaB. It is thought that alpha-(4-Aminobutyryl)hypusine may regulate the activity of these proteins by modulating their post-translational modifications.
生化和生理效应
Alpha-(4-Aminobutyryl)hypusine has a variety of biochemical and physiological effects on cells. Studies have shown that alpha-(4-Aminobutyryl)hypusine is involved in the regulation of protein synthesis and that inhibition of alpha-(4-Aminobutyryl)hypusine synthesis can lead to decreased protein synthesis and cell death. alpha-(4-Aminobutyryl)hypusine has also been shown to be involved in the regulation of immune function and has been implicated in the activation of T cells. Additionally, alpha-(4-Aminobutyryl)hypusine has been shown to be involved in the regulation of neuronal function and has been implicated in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of studying alpha-(4-Aminobutyryl)hypusine in the lab is that it is a naturally occurring compound that is found in eukaryotic cells. This makes it relatively easy to study in vitro and in vivo. However, one limitation of studying alpha-(4-Aminobutyryl)hypusine is that it is involved in a complex multistep process that involves several enzymes. This makes it difficult to study in isolation and requires the use of complex experimental techniques.
未来方向
There are several future directions for research on alpha-(4-Aminobutyryl)hypusine. One area of research is the development of inhibitors of alpha-(4-Aminobutyryl)hypusine synthesis as potential cancer therapeutics. Another area of research is the role of alpha-(4-Aminobutyryl)hypusine in the regulation of immune function and its potential as a target for immunotherapy. Additionally, research on the role of alpha-(4-Aminobutyryl)hypusine in the regulation of neuronal function and its potential as a target for the treatment of neurodegenerative diseases is an important area of future research.
合成方法
Alpha-(4-Aminobutyryl)hypusine is synthesized in a complex multistep process that involves several enzymes. The first step in the synthesis of alpha-(4-Aminobutyryl)hypusine is the conversion of lysine to deoxyhypusine by the enzyme deoxyhypusine synthase (DHS). Deoxyhypusine is then converted to hypusine by the enzyme deoxyhypusine hydroxylase (DOHH). Finally, hypusine is modified to alpha-(4-Aminobutyryl)hypusine by the enzyme alpha-(4-Aminobutyryl)hypusine synthase (alpha-(4-Aminobutyryl)hypusineS).
科学研究应用
Alpha-(4-Aminobutyryl)hypusine has been the subject of extensive scientific research due to its involvement in a variety of cellular processes. Studies have shown that alpha-(4-Aminobutyryl)hypusine is essential for the proliferation of cancer cells and that inhibition of alpha-(4-Aminobutyryl)hypusine synthesis can lead to cell death. alpha-(4-Aminobutyryl)hypusine has also been implicated in the regulation of immune function and has been shown to play a role in the activation of T cells. Additionally, alpha-(4-Aminobutyryl)hypusine has been shown to be involved in the regulation of neuronal function and has been implicated in the pathogenesis of neurodegenerative diseases.
属性
CAS 编号 |
102202-89-1 |
|---|---|
产品名称 |
alpha-(4-Aminobutyryl)hypusine |
分子式 |
C14H30N4O4 |
分子量 |
318.41 g/mol |
IUPAC 名称 |
(2S)-2-(4-aminobutanoylamino)-6-[[(2R)-4-amino-2-hydroxybutyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H30N4O4/c15-7-3-5-13(20)18-12(14(21)22)4-1-2-9-17-10-11(19)6-8-16/h11-12,17,19H,1-10,15-16H2,(H,18,20)(H,21,22)/t11-,12+/m1/s1 |
InChI 键 |
BKCSZDHPANIZFB-NEPJUHHUSA-N |
手性 SMILES |
C(CCNC[C@@H](CCN)O)C[C@@H](C(=O)O)NC(=O)CCCN |
SMILES |
C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCCN |
规范 SMILES |
C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCCN |
其他 CAS 编号 |
102202-89-1 |
同义词 |
AABHP alpha-(4-aminobutyryl)hypusine alpha-(gamma-aminobutyryl)hypusine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
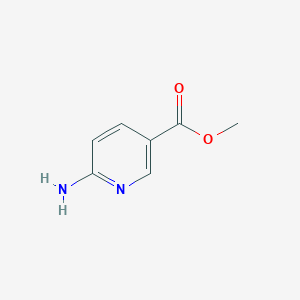
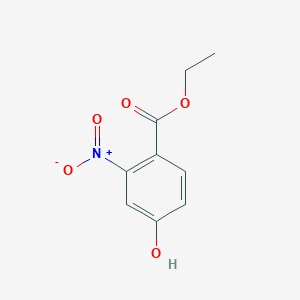
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)
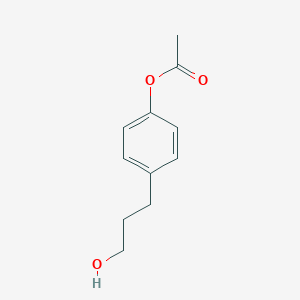
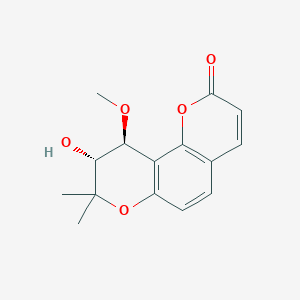
![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)
